benzyl 2-(2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamido)acetate
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Overview
Description
Benzyl 2-(2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamido)acetate is a synthetic organic compound that has attracted significant attention in various fields of research. Its molecular structure combines a benzyl group, a tetrahydro-2H-pyran ring, and an isonicotinamide moiety, which confers unique chemical properties and biological activities.
Mechanism of Action
Target of Action
Mode of Action
Result of Action
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzyl 2-(2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamido)acetate typically involves multi-step organic reactions. The process begins with the preparation of the tetrahydro-2H-pyran-4-yl intermediate, followed by its reaction with isonicotinic acid to form the isonicotinamide derivative. The final step involves esterification with benzyl alcohol to yield the target compound. Key reaction conditions include controlled temperatures, specific catalysts, and solvents to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve scaling up laboratory synthesis protocols. This requires optimizing reaction conditions, using continuous flow reactors, and implementing purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: Benzyl 2-(2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamido)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidation products that may possess different chemical properties.
Reduction: It can be reduced to form different derivatives with potentially altered biological activities.
Substitution: The benzyl group or other functional groups within the molecule can be substituted using suitable reagents, resulting in new compounds with diverse functionalities.
Common Reagents and Conditions:
Oxidation Reagents: Potassium permanganate, hydrogen peroxide, or other oxidizing agents.
Reduction Reagents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution Reagents: Halogenating agents, nucleophiles, or electrophiles, depending on the desired substitution.
Major Products Formed:
Oxidation Products: Carboxylic acids, aldehydes, or ketones.
Reduction Products: Alcohols or amines.
Substitution Products: Various benzyl derivatives or pyran-4-yl-substituted compounds.
Scientific Research Applications
In Chemistry: Benzyl 2-(2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamido)acetate is used as a starting material for the synthesis of more complex molecules. Its unique structure allows for versatile modifications, making it valuable in synthetic organic chemistry.
In Biology: The compound exhibits potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. It serves as a lead compound for drug discovery and development.
In Medicine: Research indicates that this compound may be useful in treating certain diseases due to its biological activities. It is investigated for its potential therapeutic effects and mechanisms of action.
In Industry: Its chemical stability and reactivity make it suitable for applications in material science and manufacturing processes. It can be used to produce specialty chemicals and advanced materials.
Comparison with Similar Compounds
Compared to other similar compounds, benzyl 2-(2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamido)acetate stands out due to its distinct combination of functional groups and biological activities. Some similar compounds include:
Benzyl isonicotinate: Lacks the tetrahydro-2H-pyran ring, resulting in different chemical properties and biological activities.
2-(2-(Tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide: Lacks the benzyl ester group, affecting its reactivity and applications.
Benzyl 2-(2-(Tetrahydro-2H-furan-4-yl)oxy)isonicotinamido)acetate: Similar structure but with a furan ring instead of a pyran ring, leading to variations in stability and reactivity.
Properties
IUPAC Name |
benzyl 2-[[2-(oxan-4-yloxy)pyridine-4-carbonyl]amino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5/c23-19(26-14-15-4-2-1-3-5-15)13-22-20(24)16-6-9-21-18(12-16)27-17-7-10-25-11-8-17/h1-6,9,12,17H,7-8,10-11,13-14H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTPALMCFOSJDAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=NC=CC(=C2)C(=O)NCC(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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